molecular formula C24H25N5O2S B2889537 (4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1203402-39-4

(4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2889537
CAS RN: 1203402-39-4
M. Wt: 447.56
InChI Key: FAWGZEGDCDBYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a benzimidazole ring, and a piperidine ring . These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological systems in specific ways .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be planar, and the molecule as a whole could have several stereocenters, depending on the exact arrangement of the substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and location of any substituents, the overall shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Activity

The compound, being a derivative of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid, has shown potential antimicrobial activity. In particular, it has been observed to be effective mainly against Gram-positive bacteria . This makes it a potential candidate for the development of new antimicrobial drugs .

Antibacterial Activity

Further studies have shown that 1,3,4-thiadiazole derivatives, including the compound , have significant antibacterial activity. They have been tested against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

Antiproliferative Activity

1,3,4-thiadiazole derivatives have been studied for their antiproliferative effects. They have shown noteworthy antiproliferative effect against human acute myeloid leukemia (AML) cells .

Inhibitory Effect on Enzymes

The compound has shown inhibitory effects on certain enzymes. For instance, it has been studied for its probable mode of action against Trypanosoma cruzi cysteine protease cruzain .

DNA Binding

The compound has been investigated for its interaction with calf thymus-DNA (CT-DNA) using UV-vis spectroscopic methods . This suggests potential applications in the field of biochemistry and molecular biology.

Fluorescent Probes

Derivatives of the compound have found broad applications as fluorescent probes . This suggests potential applications in the field of bioimaging and diagnostics.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many thiadiazole and benzimidazole compounds have biological activity and are used as pharmaceuticals. They can interact with various enzymes and receptors in the body .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it has pharmaceutical potential, further studies could involve in-depth biological testing and eventually clinical trials .

properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-17-23(32-27-26-17)24(30)28-13-11-18(12-14-28)15-29-21-10-6-5-9-20(21)25-22(29)16-31-19-7-3-2-4-8-19/h2-10,18H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWGZEGDCDBYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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